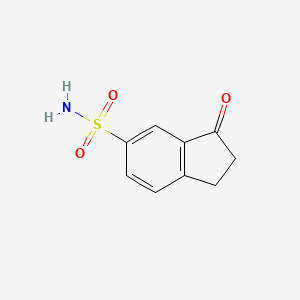![molecular formula C14H18N2O6P2 B13542099 [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which includes two phosphonic acid groups attached to a phenyl ring through an aminoethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid typically involves the reaction of 2-aminophenylphosphonic acid with 2-bromoethylamine, followed by further functionalization to introduce the second phosphonic acid group. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds
科学的研究の応用
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and osteoporosis.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid: This compound is unique due to its dual phosphonic acid groups and aminoethyl linkage.
[2-({2-[(2-Carboxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Similar structure but with a carboxylic acid group instead of a phosphonic acid group.
[2-({2-[(2-Hydroxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Contains a hydroxyl group instead of a phosphonic acid group.
Uniqueness
The uniqueness of this compound lies in its dual phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C14H18N2O6P2 |
|---|---|
分子量 |
372.25 g/mol |
IUPAC名 |
[2-[2-(2-phosphonoanilino)ethylamino]phenyl]phosphonic acid |
InChI |
InChI=1S/C14H18N2O6P2/c17-23(18,19)13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)24(20,21)22/h1-8,15-16H,9-10H2,(H2,17,18,19)(H2,20,21,22) |
InChIキー |
QXZWWMKSDTTYGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NCCNC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


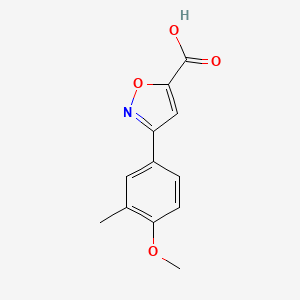
![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
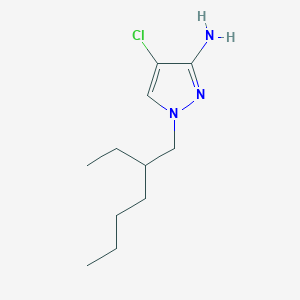
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
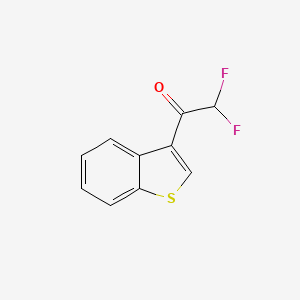
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
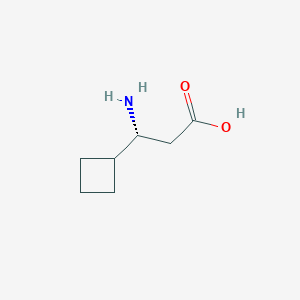
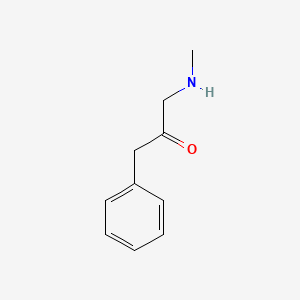
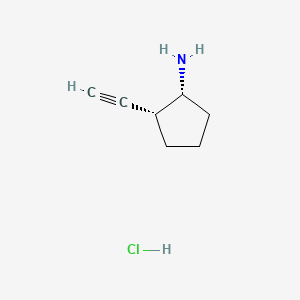

![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
